Benzenemethanamine, 3-nitro-N-pentyl- Benzenemethanamine, 3-nitro-N-pentyl-
Brand Name: Vulcanchem
CAS No.: 90390-06-0
VCID: VC16965752
InChI: InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Benzenemethanamine, 3-nitro-N-pentyl-

CAS No.: 90390-06-0

Cat. No.: VC16965752

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 3-nitro-N-pentyl- - 90390-06-0

Specification

CAS No. 90390-06-0
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name N-[(3-nitrophenyl)methyl]pentan-1-amine
Standard InChI InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3
Standard InChI Key DEHPRFDGWMBMFJ-UHFFFAOYSA-N
Canonical SMILES CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-Nitro-N-pentylbenzenemethanamine (IUPAC name: N-pentyl-3-nitrobenzenemethanamine) consists of a benzene ring substituted with a nitro group (-NO₂) at the 3-position and a methylamine group (-CH₂NH-) at the 1-position, where the amine nitrogen is further alkylated with a pentyl chain (-C₅H₁₁). The molecular formula is C₁₂H₁₈N₂O₂, with a calculated molecular weight of 222.28 g/mol (derived from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .

Key Structural Features:

  • Nitro Group: The electron-withdrawing nitro group at the meta position influences electronic distribution, reducing basicity at the amine site and directing electrophilic substitution reactions .

  • Pentyl Chain: The hydrophobic pentyl group enhances lipophilicity, as evidenced by a predicted LogP value of 3.35 (analogous to N-pentylbenzylamine) .

  • Amine Functionality: The secondary amine may participate in hydrogen bonding or act as a weak base under acidic conditions.

Physicochemical Properties

Physical properties are inferred from structurally related compounds (Table 1) :

PropertyValueSource Compound
Molecular Weight222.28 g/molCalculated
Density~0.91–0.95 g/cm³N-Pentylbenzylamine
Boiling Point~260–270°C (est.)3-Nitrobenzylamine
LogP3.35 (estimated)N-Pentylbenzylamine
SolubilityLow in water; soluble in organicsAnalogous nitroamines

The nitro group’s polarity contributes to moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), while the pentyl chain promotes miscibility with nonpolar solvents like hexane .

Synthetic Methodologies

Alkylation of 3-Nitrobenzylamine

A plausible route involves the N-alkylation of 3-nitrobenzylamine with 1-bromopentane under basic conditions (Scheme 1):

Scheme 1:
3-Nitrobenzylamine+C5H11BrBaseSolvent3-Nitro-N-pentylbenzenemethanamine+HBr\text{3-Nitrobenzylamine} + \text{C}_5\text{H}_{11}\text{Br} \xrightarrow[\text{Base}]{\text{Solvent}} \text{3-Nitro-N-pentylbenzenemethanamine} + \text{HBr}

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the amine .

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate nucleophilic substitution .

  • Temperature: Reflux (~80–100°C) to drive the reaction to completion .

This method mirrors the synthesis of N-pentylbenzylamine, where alkylation yields exceed 70% under optimized conditions .

Reductive Amination

An alternative approach employs reductive amination between 3-nitrobenzaldehyde and pentylamine (Scheme 2):

Scheme 2:
3-Nitrobenzaldehyde+C5H11NH2NaBH4MeOH3-Nitro-N-pentylbenzenemethanamine\text{3-Nitrobenzaldehyde} + \text{C}_5\text{H}_{11}\text{NH}_2 \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{3-Nitro-N-pentylbenzenemethanamine}

Advantages:

  • Avoids handling alkyl halides, which are moisture-sensitive.

  • Yields secondary amines directly without intermediate isolation .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch: ~3300 cm⁻¹ (secondary amine) .

  • Nitro Group: Asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹ .

  • C-H Stretch (pentyl): ~2850–2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 8.1–8.3 ppm (aromatic protons adjacent to nitro group).

    • δ 4.3 ppm (CH₂NH, quintet).

    • δ 1.2–1.6 ppm (pentyl chain protons) .

  • ¹³C NMR:

    • δ 148 ppm (C-NO₂).

    • δ 50–55 ppm (CH₂NH).

    • δ 22–30 ppm (pentyl carbons) .

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